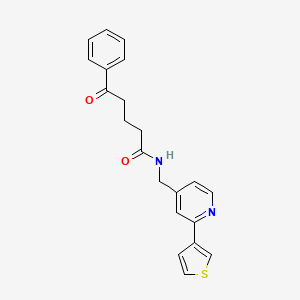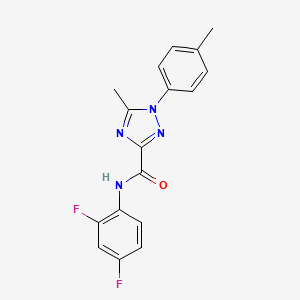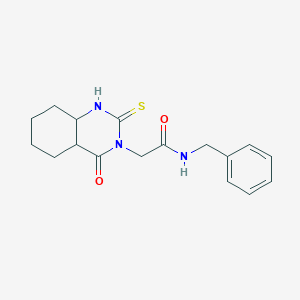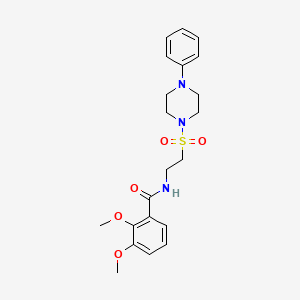
5-Bromo-2-chloro-4-methoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2O. It has a molecular weight of 237.48 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 237.48 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 201.97418 g/mol . The topological polar surface area is 48.1 Ų .Aplicaciones Científicas De Investigación
Pharmacological Applications and Drug Development
Compounds with structures similar to 5-Bromo-2-chloro-4-methoxypyridin-3-amine have been involved in the development of drugs and prodrugs. For instance, prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), are notable for their use in treating various solid tumors. These prodrugs are designed to improve the therapeutic effectiveness and reduce the toxicity of 5-FU, highlighting the significance of structural modifications in drug development (Malet-Martino & Martino, 2002).
Material Science and Surface Chemistry
In material science, the functionalization of surfaces with specific chemical groups, including amines, plays a critical role in biomolecule immobilization and cell colonization. Amines and related functionalities are essential for creating reactive chemical groups on polymeric surfaces or thin plasma polymer coatings. These chemically reactive surfaces are then used for covalent immobilization of bio-specific molecules, demonstrating the broad utility of nitrogen-containing compounds in biomedical engineering and surface chemistry (Siow et al., 2006).
Catalysis and Synthesis
The role of nitrogen-containing compounds in catalysis and organic synthesis is well-documented. For example, amine-functionalized metal–organic frameworks (MOFs) are studied for their structures, synthesis methods, and properties. The basicity provided by amine groups in MOFs has been exploited mainly for CO2 capture applications, demonstrating the importance of functional groups in environmental and catalytic applications (Lin et al., 2016).
Environmental Applications
Nitrogen-containing compounds, including amines and azo dyes, are significant in environmental science, particularly in water treatment and pollution control. Advanced oxidation processes (AOPs) have been effective in degrading resistant nitrogen-containing compounds, improving water quality and safety. This area of research underscores the environmental impact and treatment of compounds with functionalities similar to this compound (Bhat & Gogate, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHSJLVYPPOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)


![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)



![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)